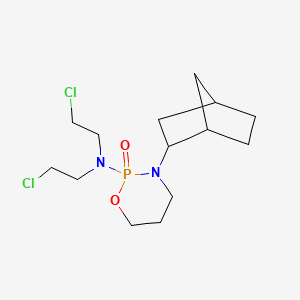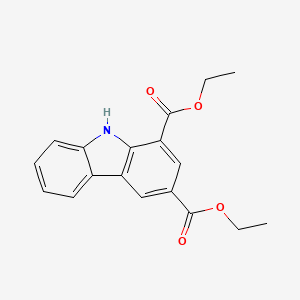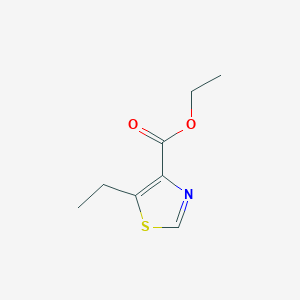![molecular formula C10H16N2S B14431378 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine CAS No. 80191-94-2](/img/structure/B14431378.png)
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine is a chemical compound that features a pyridine ring attached to an ethyl chain, which is further connected to a sulfanyl group and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine typically involves the reaction of 2-(pyridin-2-yl)ethanethiol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with a catalyst such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides, other substituted amine derivatives.
Scientific Research Applications
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic amino acids, influencing protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanethiol: Lacks the propan-1-amine moiety.
3-(Pyridin-2-yl)propan-1-amine: Lacks the sulfanyl group.
2-(Pyridin-2-yl)ethylamine: Lacks the sulfanyl and propan-1-amine groups.
Uniqueness
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine is unique due to the presence of both the sulfanyl and propan-1-amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
80191-94-2 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2S/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2 |
InChI Key |
YFYQNZGDEYYSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
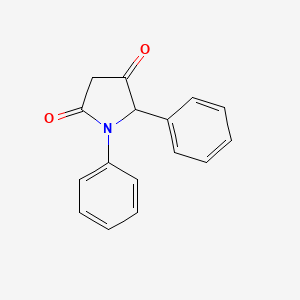
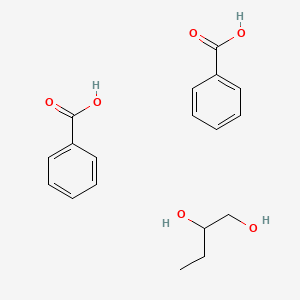
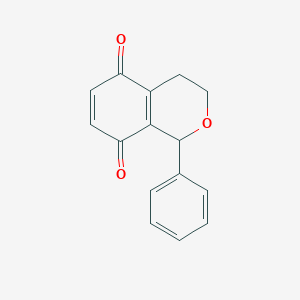
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
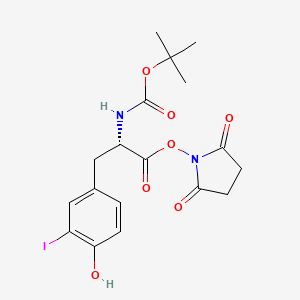
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
